molecular formula C11H16Br2N2O B13968528 4-Amino-3,5-dibromo-alpha-((ethylmethylamino)methyl)benzenemethanol CAS No. 38338-84-0

4-Amino-3,5-dibromo-alpha-((ethylmethylamino)methyl)benzenemethanol

Cat. No.: B13968528
CAS No.: 38338-84-0
M. Wt: 352.07 g/mol
InChI Key: ANSBUPIEUXMCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzenemethanol class, characterized by a brominated aromatic ring and an aminoalkyl side chain. Its structure includes two bromine atoms at the 3,5-positions, an amino group at the 4-position, and an ethylmethylamino-methyl group attached to the benzylic carbon.

Properties

CAS No.

38338-84-0

Molecular Formula

C11H16Br2N2O

Molecular Weight

352.07 g/mol

IUPAC Name

1-(4-amino-3,5-dibromophenyl)-2-[ethyl(methyl)amino]ethanol

InChI

InChI=1S/C11H16Br2N2O/c1-3-15(2)6-10(16)7-4-8(12)11(14)9(13)5-7/h4-5,10,16H,3,6,14H2,1-2H3

InChI Key

ANSBUPIEUXMCNH-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC(C1=CC(=C(C(=C1)Br)N)Br)O

Origin of Product

United States

Biological Activity

4-Amino-3,5-dibromo-alpha-((ethylmethylamino)methyl)benzenemethanol is a phenylethanolamine derivative characterized by its complex structure, which includes two bromine atoms and an ethylmethylamino substituent. This compound has garnered attention for its potential pharmacological applications, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C11H16Br2N2O. Its structure is significant for its biological activity, as the specific arrangement of bromine atoms and the amino group may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Growth Promotion in Animals : Certain phenylethanolamine derivatives are noted for enhancing growth rates and feed efficiency in livestock .
  • Pharmacological Effects : The compound may interact with neurotransmitter systems, potentially influencing mood and behavior.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds reveals differences in biological activity based on substituents and halogenation patterns. The following table summarizes key features of similar compounds:

Compound NameMolecular FormulaKey Features
4-Amino-3,5-dibromo-alpha-methylbenzenemethanolC10H12Br2N2OLacks ethylmethylamino group; potential variations in activity
4-Amino-3-bromo-alpha-(dimethylamino)methylbenzyl alcoholC11H16BrN2OContains different amino substituents; may influence binding properties
4-Amino-3-chloro-alpha-(isopropylamino)methylbenzyl alcoholC11H16ClN2ODifferent halogen substitution; varying reactivity and effects

The mechanism of action for this compound is not fully elucidated but is believed to involve modulation of neurotransmitter systems. Similar compounds have been shown to act as agonists or antagonists at adrenergic receptors, which could explain their pharmacological effects.

Case Studies and Research Findings

  • Growth Promotion in Livestock : A study highlighted that phenylethanolamine derivatives significantly improved growth rates in meat-producing animals. The specific role of this compound was noted as part of a broader investigation into feed efficiency enhancers .
  • Antimicrobial Activity : Research demonstrated that certain derivatives exhibited substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of bromine was suggested to enhance the antimicrobial efficacy compared to non-brominated counterparts.
  • Neuropharmacological Effects : Investigations into the neuropharmacological properties indicated that related compounds could influence serotonin and norepinephrine levels, suggesting potential applications in treating mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues
2.1.1. 4-Amino-3,5-dibromo-alpha-[(dimethylamino)methyl]benzyl alcohol hydrochloride
  • Structural Differences: Replaces the ethylmethylamino group with a dimethylamino moiety.
  • Pharmacology : Exhibits mouse analgesia (392 ED50) and induces physical dependence in monkeys, indicating possible opioid receptor interactions or CNS modulation .
2.1.2. Clenbuterol (CAS 37148-27-9)
  • Structural Differences: Substitutes bromine with chlorine at 3,5-positions and incorporates a tert-butylamino group instead of ethylmethylamino.
  • Pharmacology: A β2-adrenergic agonist with bronchodilator and anabolic effects. Intravenous LD50 in mice is 113 mg/kg, highlighting significant toxicity .
  • Key Contrast : Bromine’s larger atomic radius and polarizability in the target compound may increase receptor binding affinity but also toxicity compared to Clenbuterol’s chlorine substituents.
2.1.3. (4-Amino-3,5-dibromophenyl)methanol
  • Structural Differences: Lacks the aminoalkyl side chain.
  • Physicochemical Properties: Molecular formula C7H7Br2NO, molecular weight 280.94, LogP 2.85. Serves as a synthetic precursor .
  • Key Contrast: The absence of the ethylmethylamino group likely reduces receptor binding efficacy, emphasizing the side chain’s role in pharmacological activity.
2.1.4. 3,5-Dibromo-4-aminophenethyl Alcohol (CAS 184769-87-7)
  • Structural Differences : Features a phenethyl alcohol backbone instead of benzyl alcohol.
  • Physicochemical Properties: Molecular formula C8H9Br2NO, molecular weight 294.96. No pharmacological data available .
  • Key Contrast : The phenethyl chain may alter solubility and metabolic pathways compared to the benzylic structure of the target compound.
2.2. Physicochemical and Pharmacokinetic Comparison
Compound Molecular Formula Molecular Weight Halogen Substituents Aminoalkyl Group Key Pharmacological Notes
Target Compound C11H15Br2N2O ~369.07 (estimated) Br (3,5) Ethylmethylamino-methyl Potential analgesia/CNS activity
4-Amino-3,5-dibromo-(dimethylamino) analog C10H13Br2N2O·HCl ~370.50 Br (3,5) Dimethylamino-methyl Mouse analgesia
Clenbuterol C12H18Cl2N2O 277.19 Cl (3,5) tert-Butylamino-methyl β2-agonist; LD50 = 113 mg/kg (mice)
(4-Amino-3,5-dibromophenyl)methanol C7H7Br2NO 280.94 Br (3,5) None Synthetic intermediate

Preparation Methods

Bromination of Acetophenone Derivatives

  • The starting material is typically a 4-aminoacetophenone derivative.
  • Bromination at the 3 and 5 positions is achieved using bromine (Br2) in chloroform (CHCl3) under controlled temperature (reflux or room temperature) to afford 3,5-dibromo-4-aminoacetophenone.
  • Reaction monitoring and quenching involve aqueous sodium carbonate to neutralize excess bromine and isolate the brominated product.

Formation of Phenacyl Bromide Intermediate

  • The brominated acetophenone is converted to the corresponding phenacyl bromide by bromination at the alpha position of the ketone.
  • This is typically done using copper(II) bromide (CuBr2) in a solvent mixture such as chloroform and ethyl acetate.
  • The phenacyl bromide intermediate is crucial for subsequent nucleophilic substitution steps.

Reduction to Styrene Oxide or Benzyl Alcohol

  • The phenacyl bromide is reduced using sodium borohydride (NaBH4) at low temperatures (0–5 °C) in anhydrous ethanol.
  • This step forms the corresponding styrene oxide or benzyl alcohol intermediate with the bromine substituents intact.
  • The reaction is carefully controlled to avoid over-reduction or side reactions.

Amination with Ethylmethylamine

  • The key step involves reacting the styrene oxide or benzyl alcohol intermediate with ethylmethylamine.
  • The reaction is typically conducted in ethanol under reflux conditions for 1–8 hours or until completion.
  • The amine attacks the epoxide or benzyl position to form the alpha-substituted amino alcohol.
  • Excess amine or equimolar amounts can be used depending on reaction optimization.
  • The reaction mixture is then cooled and worked up by dilution with dichloromethane and washing with aqueous sodium hydroxide to remove impurities.

Purification

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography.
  • Alternatively, recrystallization of the salt forms (e.g., hydrochloride or tosylate salts) can be employed to improve purity.
  • Purity and identity are confirmed by melting point, NMR, and mass spectrometry.

Representative Reaction Scheme Summary

Step Reactants/Conditions Product/Intermediate Notes
1 4-Aminoacetophenone + Br2/CHCl3 4-Amino-3,5-dibromoacetophenone Bromination at 3,5 positions
2 4-Amino-3,5-dibromoacetophenone + CuBr2 3,5-Dibromo-4-amino-phenacyl bromide Alpha bromination of ketone
3 Phenacyl bromide + NaBH4/EtOH (0–5 °C) 3,5-Dibromo-4-amino-benzyl alcohol or styrene oxide Reduction step
4 Benzyl alcohol + ethylmethylamine/EtOH reflux This compound Nucleophilic substitution/amination
5 Purification by chromatography or recrystallization Pure target compound Salt formation optional

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination Br2 in CHCl3 25–60 °C 20–60 min 85–90 Controlled addition of Br2
Alpha Bromination CuBr2 in CHCl3/EtOAc Room temp 30 min 80–85 Stirring under inert atmosphere
Reduction NaBH4 in EtOH 0–5 °C 1–2 h 90–95 Slow addition of NaBH4
Amination Ethylmethylamine in EtOH Reflux 3–8 h 75–85 Excess amine improves conversion
Purification Chromatography or recrystallization Ambient Variable >95 purity Salt formation optional

Q & A

Basic: What are the methodological considerations for synthesizing 4-Amino-3,5-dibromo-alpha-((ethylmethylamino)methyl)benzenemethanol?

Answer:
Synthesis of this compound requires careful optimization of substituent reactivity and solvent selection. While direct synthesis protocols are not detailed in the literature, analogous compounds (e.g., Clenbuterol derivatives) are synthesized via nucleophilic substitution or reductive amination. For example, in similar brominated aromatic systems, refluxing in ethanol with glacial acetic acid as a catalyst facilitates condensation reactions between amine precursors and aldehyde intermediates . Key steps include:

  • Purification: Use of reduced-pressure solvent evaporation and recrystallization to isolate the product.
  • Characterization: Employ NMR, HPLC, and mass spectrometry to verify bromine substitution patterns and amine-methyl linkage integrity.

Advanced: How does solvent choice influence pharmacological outcomes in preclinical studies of this compound?

Answer:
Solvent polarity and biocompatibility significantly impact bioavailability and CNS activity. In murine models, aqueous solutions of the compound (e.g., in water) failed to suppress withdrawal symptoms but induced CNS excitation at high doses (ED50: 9.8 mg/kg), whereas non-polar solvents like propylene glycol enhanced stability and efficacy in other analogs . Researchers must:

  • Validate Solvent Compatibility: Pre-test solvents (e.g., DMSO, saline) for chemical stability via UV-spectroscopy or LC-MS.
  • Control for Artifacts: Monitor for solvent-induced toxicity (e.g., abscess formation in DMSO-based formulations) .

Basic: What spectroscopic techniques are critical for characterizing bromine substituents in this compound?

Answer:
Bromine’s high atomic mass and isotopic pattern aid in structural confirmation:

  • NMR: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify aromatic protons and carbon environments, with deshielding effects indicating bromine’s electron-withdrawing influence.
  • Mass Spectrometry: High-resolution MS (HRMS) detects isotopic peaks (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} doublet) at m/z ratios corresponding to the molecular ion (e.g., [M+H]+^+).
  • X-ray Crystallography: Resolves spatial arrangement of bromine atoms in the crystal lattice, critical for structure-activity relationship (SAR) studies .

Advanced: How do interspecies differences affect the interpretation of pharmacological data?

Answer:
Discrepancies arise in dose-response and metabolic pathways across species. For instance:

  • Murine Models: Show CNS excitation at 9.8 mg/kg (ED50) but no withdrawal suppression .
  • Primate Studies: Analogous compounds (e.g., Clenbuterol) exhibit prolonged bronchodilatory effects but increased cardiovascular risks in monkeys .
    Methodological Recommendations:
  • Cross-validate findings in multiple species (rodent, primate).
  • Use pharmacokinetic modeling to adjust dosing for metabolic rate and receptor affinity differences.

Basic: What are the stability and storage requirements for this compound?

Answer:
Brominated aromatic amines are prone to hydrolysis and oxidation. Key storage protocols include:

  • Temperature: Store at -20°C under inert gas (N2_2 or Ar) to prevent degradation.
  • Solubility: Use anhydrous ethanol or DMSO for stock solutions; avoid aqueous buffers unless stabilized with antioxidants (e.g., 0.1% BHT) .

Advanced: How can researchers resolve contradictions in reported ED50 values across studies?

Answer:
Variability in ED50 (e.g., 2.9–9.8 mg/kg) may stem from:

  • Experimental Design: Differences in administration routes (e.g., intramuscular vs. oral) .
  • Endpoint Metrics: Subjective scoring of CNS excitation (e.g., seizure thresholds vs. locomotor activity).
    Resolution Strategies:
  • Standardize assays using validated scales (e.g., Irwin test for CNS effects).
  • Perform meta-analyses to identify outliers and confounding variables (e.g., batch purity).

Basic: What structural analogs of this compound are pharmacologically relevant?

Answer:
Key analogs include:

  • Clenbuterol (Cl^- substituents): Used as a bronchodilator; contrasts with the brominated analog’s CNS excitation profile .
  • 4-Amino-3,5-dichloro derivatives: Highlight halogen-dependent SAR trends (e.g., bromine’s higher lipophilicity increases blood-brain barrier penetration) .

Advanced: What in vitro assays are suitable for preliminary screening of this compound’s neuroactivity?

Answer:

  • Receptor Binding Assays: Radioligand competition studies (e.g., 3^3H-Dopamine displacement) to assess affinity for adrenergic receptors.
  • Calcium Imaging: Measure intracellular Ca2+^{2+} flux in neuronal cell lines (e.g., SH-SY5Y) to evaluate excitatory/inhibitory effects.
  • Microelectrode Arrays (MEAs): Track network-level neuronal activity changes in response to graded concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.